molecular formula C8H6N2 B1210474 1,8-Naphthyridine CAS No. 254-60-4

1,8-Naphthyridine

Cat. No.: B1210474
CAS No.: 254-60-4
M. Wt: 130.15 g/mol
InChI Key: FLBAYUMRQUHISI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,8-Naphthyridine derivatives have been reported to possess a wide range of biological activities . They have shown potency in treating neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties . They have also been found to target various organelles in cells . Moreover, they have been reported to show high selectivity and affinity for the CB2 receptor versus the CB1 receptor .

Mode of Action

The mode of action of this compound derivatives involves their interaction with DNA. Certain this compound derivatives are considered good DNA intercalators. They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription . This leads to the suppression of cancer cell growth .

Biochemical Pathways

This compound derivatives affect various biochemical pathways. They have been reported to carry out reversible hydration of CO2 into HCO3−, secretion of electrolytes, acid–base regulation, bone resorption, calcification, and biosynthetic reactions . These biochemical pathways are crucial for various physiological processes in the body.

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives have been evaluated using in vitro ADME (absorption, distribution, metabolism, excretion) and pharmacokinetic–pharmacodynamic (PK/PD) assays . Being a polar and ionizable aromatic compound, it improves the pharmacokinetic characteristics of lead molecules and is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

The result of the action of this compound derivatives is diverse due to their wide range of biological activities. They have shown potency in treating neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties . They have also been reported to show high selectivity and affinity for the CB2 receptor versus the CB1 receptor , which can lead to various cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives has been achieved using eco-friendly methodologies . This suggests that the environmental conditions can play a crucial role in the synthesis and action of this compound derivatives.

Biochemical Analysis

Biochemical Properties

1,8-Naphthyridine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . These interactions are primarily due to the compound’s ability to intercalate into DNA, disrupting the normal function of these enzymes. Additionally, this compound derivatives have been found to interact with the CB2 receptor, a protein involved in immune response modulation .

Cellular Effects

This compound exhibits a range of effects on various cell types and cellular processes. In immune cells, this compound derivatives have been shown to inhibit cell proliferation and down-regulate the production of pro-inflammatory cytokines such as TNF-α . These compounds also affect cell signaling pathways, including the Akt, Erk, and NF-kB pathways, which are crucial for cell survival and inflammation . Furthermore, this compound has been observed to influence gene expression, particularly genes involved in inflammation and immune response .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription . This binding is facilitated by the planar structure of this compound, which allows it to intercalate between DNA base pairs. Additionally, this compound derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, preventing the enzymes from performing their normal functions . These interactions result in the disruption of bacterial DNA replication and cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and modulating immune responses . The compound’s efficacy may decrease over time due to degradation and potential resistance development in target organisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant antibacterial and anti-inflammatory effects without causing notable toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, transport proteins may facilitate the movement of this compound into specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by the compound’s ability to cross the nuclear membrane and bind to DNA . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include functionalized naphthyridine derivatives, which have applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBAYUMRQUHISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180052
Record name 1,8-Naphthyridine
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Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-60-4
Record name 1,8-Naphthyridine
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Record name 1,8-Naphthyridine
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Record name 1,8-Naphthyridine
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Record name 1,8-naphthyridine
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Synthesis routes and methods I

Procedure details

(RS)-3-Ethoxycarbonyl-7-fluoro-1-methyl-8-[3-(3,4-methylenedioxyphenyl)-1-piperazinyl]-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine was prepared under conditions similar to Example 39, but starting with 3-ethoxycarbonyl-7,8-difluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine (1.59 g), (RS)-2-(3,4-methylenedioxyphenyl)piperazine (1.25 g) and sodium carbonate (0.64 g). (RS)-3-Ethoxycarbonyl-7-fluoro-1-methyl-8-[3-(3,4-methylenedioxyphenyl)-1-piperazinyl]-4-oxo-1,4-dihydrobenzo[b][1,8 naphthyridine (2.15 g) is obtained in the form of a yellow solid, m.p. 252° C.
Name
3-ethoxycarbonyl-7,8-difluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine
Quantity
1.59 g
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reactant
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1.25 g
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0.64 g
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Synthesis routes and methods II

Procedure details

(RS)-3-Ethoxycarbonyl-7,9-difluoro-8-[3-(4-fluorophenyl)-1-piperazinyl]-1-methyl-4-oxo -1,4-dihydrobenzo[9 [1,8]naphthyridine was prepared under the conditions of Example 39, but starting with 3-ethoxycarbonyl-7,8,9-trifluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine (2 g) and (RS)-2-(4-fluorophenyl)piperazine (4 g). After 1 recrystallization in a mixture of dimethylformamide (3.5 cc) and ethanol (31.5 cc), (RS)-3-ethoxycarbonyl-7,9-difluoro-8-[3-(4-fluorophenyl)-1-piperazinyl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine (2.1 g) is obtained in the form of a beige solid, m.p. 242° C.
Name
3-ethoxycarbonyl-7,8,9-trifluoro-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine
Quantity
2 g
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reactant
Reaction Step One
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4 g
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Synthesis routes and methods III

Procedure details

4,7-Dioxo-1,4,7,8-tetrahydro[1,8]naphthyridine-3-carboxamide. The preparation of specific examples of heterocycle W16.1 is described in Chart BE. 2-Amino-4-bromopyridine BE.1 is reacted with Boc-anhydride in dichloromethane toafford BE.2. The resulting Boc-protected amine is then oxidized with peroxybenzoic acid (Justus Liebigs Ann. Chem. 1972, 758, 111) to afford hydroxypyridine BE.3. The pyridyl nitrogen is then alkylated in the presence of potassium carbonate and iodomethane with acetone as solvent to afford BE.4. The Boc group is then removed under standard deprotection condition to afford BE.5. The pyrimidone BE.5 is then cyclized with methyl 2-(((4-chlorobenzyl)amino)carbonyl)-3-methoxy-2-propenoate to afford naphthyridine BE.6. Reaction of BE.6 with an alkylating agent (e.g. iodomethane) in the presence of potassium carbonate with acetone as solvent affords compounds such as BE.7. Compound BE.7 is then coupled through a modified Sonogashira coupling (Linstrumelle, G.; et. al, Tetrahedron Lett, 1993, 34 6403) with an electron-rich acetylene (e.g. propargyl alcohol, Z=CH2OH) to afford the alkyne derivative BE.8. Saturation of the alkyne by hydrogenation catalyzed by palladium on carbon in alcoholic solvents affords alkyl derivatives of formula BE.9 (Z=CH2OH).
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methyl 2-(((4-chlorobenzyl)amino)carbonyl)-3-methoxy-2-propenoate
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Synthesis routes and methods IV

Procedure details

To a mixture of aminopyridine (1.12 g, 5.833 mmol) and AlCl3 (3.11 g, 0.023 mol) was added chlorobenzene (10.0 mL) in a sealed vessel under Ar. The reaction was sealed and heated to 120° C. for 12 h. The reaction mixture was cooled to RT and the mixture was poured over ice/HCl mixture and extracted with EtOAc (3×50.0 mL). The aqueous layer was neutralized via addition of solid NaHCO3 and extracted with EtOAc (5×50 mL). Combined organic layers were dried over Na2SO4 and evaporated to dryness to yield crude compound. Chromatography (Silica gel, CH2Cl2:MeOH, 99:1) yielded pure naphthyridin.
Quantity
1.12 g
Type
reactant
Reaction Step One
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Quantity
3.11 g
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reactant
Reaction Step One
Quantity
10 mL
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reactant
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[Compound]
Name
ice HCl
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Synthesis routes and methods V

Procedure details

5-Hydroxy-[1,7]naphthyridine-6-carboxamides. Preparation of specific examples of heterocycle W3.6 follows established precedent for 5-hydroxy--[1,7]naphthyridine ring synthesis (Just. Liebigs. 1979, 443-445.), Chart P. 5-Iodo-2-methylpyridine-3-carboxylic acid (P.1) (J. Am. Chem. Soc. 1953, 75, 737) is brominated under radical conditions (e.g. NBS, benzoylperoxide) to afford pyridine P.2. P.2 is treated with ethyl 2-N-toluenesulfonylaminoacetate to provide P.3. Upon treatment of P.3 with ethoxide in ethanol, ring cyclization and elimination occurs to afford naphthyridine P.4. The resulting ester is then treated with a benzylamine (e.g. 4-chlorobenzylamine, 4-bromobenzylamine, or 4-fluorobenzylamine) at high temperature to afford the corresponding amides of the general formula P.5 or, alternatively, ester P.4 is saponified to afford the corresponding acid which is then coupled with a benzylamine employing standard amide coupling protocols (e.g. HOBT/EDC or other suitable carboxylic acid activating agent) to likewise provide amides of the general formula P.5.
[Compound]
Name
5-Hydroxy-[1,7]naphthyridine-6-carboxamides
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0 (± 1) mol
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reactant
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Name
heterocycle
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Name
ethyl 2-N-toluenesulfonylaminoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,8-naphthyridine?

A1: this compound has the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound derivatives?

A: Researchers frequently employ Infrared (IR) spectroscopy, 1H-NMR, and 13C-NMR spectroscopy to characterize this compound derivatives. [, , , ] These techniques provide valuable information about the functional groups and structural features present in the molecule.

Q3: How do substituents on the this compound ring affect its biological activity?

A: Modifications to the this compound scaffold significantly impact its biological activity. For instance, introducing methyl groups to the ring enhances the binding affinity of 2-amino-1,8-naphthyridine derivatives to cytosine opposite an AP site in DNA duplexes. [] Additionally, the presence of halogen substituents in this compound-3-carboxamide derivatives contributes to potent anticancer activity. []

Q4: Can you elaborate on the impact of specific substituents on the beta-blocking activity of this compound derivatives?

A: Research on (R,S)-(E)-oximeethers of 2,3-dihydro-1,8-naphthyridine revealed that bulky substituents at position 7, such as 4-chlorophenoxy or 4-tert-butylphenoxy groups, significantly reduce beta(1) and beta(2) adrenergic receptor activities while having a minimal effect on beta(3) affinity. This suggests a potential strategy for achieving selectivity towards the beta(3) receptor. []

Q5: How does the presence of an alkyl amino group affect the binding of 1,8-naphthyridines to DNA duplexes?

A: Studies on N-(3-aminopropyl)-5,6,7-trimethyl-1,8-naphthyridine-2-amine (APATMND) demonstrate that incorporating a positively charged alkyl amino side-chain alters the DNA binding preference. Compared to its parent compound, 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND), APATMND exhibits a stronger affinity for thymine and a reduced affinity for cytosine opposite an AP site. []

Q6: What are some common synthetic routes to 1,8-naphthyridines?

A: One common approach involves the Friedländer condensation reaction, where 2-aminonicotinaldehyde or its derivatives react with various ketones or aldehydes. [, , ] Another method utilizes the reaction of 2-, 3-, or 4-halo-1,8-naphthyridines with potassium amide in liquid ammonia. [] Additionally, Suzuki-Miyaura cross-coupling reactions offer a versatile route to synthesize 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines. []

Q7: How can this compound derivatives be functionalized for specific applications?

A: Functionalization strategies often involve introducing reactive groups at specific positions on the this compound ring. For instance, 2-methyl-1,8-naphthyridine can be further functionalized by reacting it with methyllithium, leading to the formation of 2,7-dimethyl-1,8-naphthyridine. []

Q8: Can you provide an example of a regioselective synthetic approach for 1,8-naphthyridines?

A: Research has shown that using cyclic secondary amines, particularly pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), as catalysts in Friedländer annulations enables the highly regioselective synthesis of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. []

Q9: How can DMSO be used in the synthesis of this compound derivatives?

A: DMSO serves as a methylation reagent in a transition metal-free α-methylation reaction of 1,8-naphthyridines. This method offers a practical and environmentally friendly approach to synthesize 2-methyl-1,8-naphthyridines with high chemoselectivity. []

Q10: What are some potential applications of this compound derivatives in medicinal chemistry?

A: 1,8-Naphthyridines have demonstrated potential as anticonvulsant, [, ] anticancer, [] and antimicrobial agents. [, , , ] Their diverse biological activities make them promising candidates for further exploration in drug discovery.

Q11: Have any this compound derivatives been investigated as potential antitumor agents?

A: Yes, 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have emerged as promising antitumor agents. Notably, the (S,S)-isomer (AG-7352) of the trans-3-methoxy-4-methylaminopyrrolidinyl derivative exhibits potent cytotoxic activity against human tumor cell lines, surpassing that of etoposide. []

Q12: Can this compound derivatives be used as ligands in metal complexes?

A: Yes, this compound derivatives can function as ligands in transition metal complexes. For example, dinuclear ruthenium(II) complexes containing 2-phenyl-1,8-naphthyridine ligands have been synthesized and investigated for their catalytic activity in the hydroformylation of styrene. []

Q13: Are there any examples of this compound derivatives being incorporated into polymers?

A: Yes, research has explored incorporating anthyridine (this compound) units into polymers as model systems for pyrolyzed poly(acrylonitrile) or "black Orlon." This approach aims to understand the relationship between structure and the high thermal stability observed in black Orlon. []

Q14: How is computational chemistry used in the study of 1,8-naphthyridines?

A: Computational methods, such as density functional theory (DFT) calculations, are valuable for understanding the electronic structure, binding affinities, and reactivity of this compound derivatives. [, , ]

Q15: Have any QSAR models been developed for this compound derivatives?

A: While specific QSAR models for 1,8-naphthyridines were not detailed in the provided abstracts, researchers commonly employ computational tools like Molinspiration calculations to predict molecular properties such as membrane permeability, which can guide further optimization for improved bioavailability. []

Q16: Are there any studies on the stability of this compound derivatives under various conditions?

A16: While specific stability studies were not detailed in the provided abstracts, researchers often investigate the stability of newly synthesized this compound derivatives under various conditions, including different solvents, temperatures, and pH levels. This information is crucial for understanding their potential applications and limitations.

Q17: Have any fluorescent this compound derivatives been reported?

A: Yes, several fluorescent this compound derivatives have been reported. For instance, 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine, with two electron-donating aryl groups, exhibits strong fluorescence. [] Additionally, a series of this compound-BF2 complexes containing various terminal bidentate groups have shown intense luminescence and tunable spectroscopic properties. []

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